Lower Operating Potential & Higher Yield vs. Mono-Iodide 4-Iodoanisole
1,2-Diiodo-4,5-dimethoxybenzene (1a) operates at more than 100 mV lower potential than the related mono-iodide catalyst 4-iodoanisole (1b) [1]. This lower onset potential translates into a significant improvement in product yield. For the intramolecular C–N coupling of biarylamide 2 to carbazole 3, catalyst 1a at 0.5 mol% loading achieved a 92% yield, whereas 1b at a 20-fold higher loading (10 mol%) gave only a 40% yield [1]. Even at 5 mol% loading, 1b produced only a 30% yield, which decreased further to 6% at 0.5 mol% loading [1]. This demonstrates that 1a is far more efficient, delivering higher yields at substantially lower catalyst loadings and lower energy input.
| Evidence Dimension | Electrochemical Catalytic Efficiency for C–N Coupling |
|---|---|
| Target Compound Data | Operating potential: >100 mV lower than 4-iodoanisole; Yield: 92% (carbazole 3) at 0.5 mol% loading |
| Comparator Or Baseline | 4-iodoanisole (1b); Yield: 40% at 10 mol% loading; 30% at 5 mol% loading; 6% at 0.5 mol% loading |
| Quantified Difference | Yield at 0.5 mol% loading: 92% (1a) vs. 6% (1b); Operating potential: >100 mV lower for 1a |
| Conditions | Intramolecular C–N coupling of biarylamide 2 to carbazole 3 in HFIP, constant potential electrolysis at 1.22 V vs. Fc+/Fc, [TBA]PF6 electrolyte, glassy carbon anode, Pt cathode |
Why This Matters
This data proves 1a's superior catalytic efficiency and energy economy, directly impacting cost-effectiveness and reaction scalability for industrial processes.
- [1] Frey, B.L.; Figgins, M.T.; Van Trieste, G.P. III; Powers, D.C. Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. J. Am. Chem. Soc. 2022, 144, 13913–13919. View Source
